2-Bromo-5-phenylpyridine
Description
Significance of Pyridine (B92270) Derivatives in Chemical Sciences
Pyridine (C5H5N) is a fundamental heterocyclic compound structurally related to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This substitution has profound implications for the molecule's electronic properties, reactivity, and utility. Pyridine derivatives are ubiquitous, playing critical roles in various scientific and industrial fields. numberanalytics.comnumberanalytics.com
Role in Materials Chemistry
Pyridine-based compounds are integral to the synthesis of functional materials. numberanalytics.com Their unique electronic and physical properties are harnessed in the creation of conducting polymers and luminescent materials. numberanalytics.com The nitrogen atom in the pyridine ring can coordinate with metal ions, making pyridine derivatives valuable as ligands in the formation of organometallic complexes with diverse applications. nih.gov
Relevance in Medicinal Chemistry and Drug Discovery
The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into the design of new therapeutic agents. globalresearchonline.netrsc.org Its presence can enhance the pharmacological activity and bioavailability of a molecule. jchemrev.comenpress-publisher.com Pyridine derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. globalresearchonline.netjchemrev.comfrontiersin.org The ability of the pyridine ring to act as a bioisostere for other aromatic systems and its capacity to form hydrogen bonds contribute to its prominence in drug discovery. frontiersin.org
Utility in Organic Synthesis
In organic synthesis, pyridine and its derivatives serve as versatile reagents, solvents, and building blocks. globalresearchonline.netijnrd.org Pyridine itself is often used as a polar, non-reactive base and solvent. wikipedia.org The functionalization of the pyridine ring allows for the construction of complex molecules, making its derivatives crucial intermediates in multi-step syntheses. numberanalytics.comnih.gov
Overview of Halogenated Pyridines as Synthetic Intermediates
Halogenated pyridines are particularly valuable synthetic intermediates due to the reactivity of the carbon-halogen bond. nih.gov The position of the halogen atom on the pyridine ring dictates its reactivity and the types of transformations it can undergo. Halogen atoms can be readily substituted or participate in cross-coupling reactions, providing a gateway to a vast array of more complex pyridine derivatives. acs.org The selective halogenation of pyridines is a significant area of research, as it allows for precise control over the subsequent synthetic steps. nih.govthieme-connect.commountainscholar.org
Scope and Focus of the Research Outline
This article will focus specifically on the chemical compound 2-Bromo-5-phenylpyridine. It will explore its significance and applications within the framework of academic research, drawing upon its role as a halogenated pyridine derivative. The discussion will be confined to its utility in the synthesis of other compounds and its properties as a chemical intermediate, without delving into downstream applications or biological activities of the resulting products.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOAXRDXTGCPBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376532 | |
| Record name | 2-bromo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107351-82-6 | |
| Record name | 2-bromo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 5 Phenylpyridine and Its Derivatives
Established Synthetic Routes to Bromopyridines
The creation of a 2-bromopyridine (B144113) framework is a fundamental step in the synthesis of the target compound. One of the most traditional and effective methods for this transformation is the diazotization of an aminopyridine, followed by a bromination reaction, often referred to as the Sandmeyer reaction.
A well-documented procedure is the Craig diazotization-bromination method. google.com This process begins with the reaction of 2-aminopyridine (B139424) with hydrobromic acid (HBr) and elemental bromine (Br₂) to form a stable perbromide intermediate. google.com This intermediate is then diazotized using sodium nitrite (B80452) (NaNO₂), typically at low temperatures (e.g., -10°C to 0°C) to manage the instability of the diazonium salt. google.com The reaction evolves nitrogen gas, and the subsequent addition of a base, such as sodium hydroxide, liberates the final 2-bromopyridine product. google.com This method is advantageous because it utilizes commercially available starting materials and the presence of bromine during diazotization is a key aspect of the technique. google.com
Strategies for Introducing the Phenyl Moiety
With the 2-bromopyridine scaffold in hand, or by using a precursor like 2,5-dibromopyridine (B19318), the critical step is the formation of the carbon-carbon bond to introduce the phenyl group. Palladium-catalyzed cross-coupling reactions are the predominant and most versatile tools for this purpose, offering high yields and functional group tolerance. mdpi.comuwindsor.ca
Palladium catalysis has revolutionized the synthesis of biaryl compounds, a class to which 2-Bromo-5-phenylpyridine belongs. uwindsor.ca These reactions generally involve an oxidative addition of an aryl halide to a Palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. preprints.org
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild conditions, the commercial availability of a vast array of boronic acids, and the environmentally benign nature of its boron-containing byproducts. mdpi.comuwindsor.ca This reaction couples an organoboron species (like phenylboronic acid) with an organohalide (like a bromopyridine) in the presence of a palladium catalyst and a base. preprints.org
For the synthesis of this compound, a common strategy involves the regioselective arylation of 2,5-dibromopyridine with phenylboronic acid. The difference in reactivity between the two bromine atoms on the pyridine (B92270) ring allows for selective substitution. Research has shown that 2,5-dibromopyridines can react with arylboronic acids, catalyzed by systems like Pd(OAc)₂/PPh₃ with a base such as K₂CO₃, to afford 2-aryl-5-bromopyridines in good yields. lookchem.com The choice of solvent, base, and ligands is crucial for optimizing yield and selectivity. nih.gov For instance, studies on 2-bromopyridine coupling have explored various solvent systems, with DMF/H₂O mixtures often proving effective. nih.govmdpi.com
Table 1: Examples of Suzuki-Miyaura Reaction Conditions for Phenyl-Pyridine Synthesis This table presents generalized conditions based on related Suzuki-Miyaura reactions.
| Starting Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2,5-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | CH₃CN/MeOH | 50 | Good to High | lookchem.com |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium Salt | K₂CO₃ | DMF/H₂O (1:1) | 80-100 (Microwave) | ~70 | nih.govmdpi.com |
| 5-Bromo-2-methylpyridin-3-amine (B1289001) | Various Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O (4:1) | 85-95 | Moderate to Good | mdpi.com |
The Negishi coupling provides a powerful alternative by using organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org The reaction involves coupling an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org Palladium catalysts are generally preferred for their higher yields and broader functional group compatibility. wikipedia.org
This methodology is highly effective for creating substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines and organozinc pyridyl reagents, demonstrating its utility in coupling heterocyclic systems. organic-chemistry.org An efficient synthesis of this compound could be envisioned by coupling 2,5-dibromopyridine with a phenylzinc reagent. The preparation of the organozinc reagent and the choice of catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are key to the success of the reaction. organic-chemistry.org The reaction is notable for its ability to couple sp², sp³, and sp carbon atoms and its tolerance of various functional groups, including esters and alkynes. wikipedia.orgorganic-chemistry.org
Table 2: Key Features of the Negishi Cross-Coupling Reaction
| Feature | Description | Reference |
|---|---|---|
| Organometallic Reagent | Organozinc Halides (e.g., R-ZnX) | wikipedia.org |
| Catalyst | Typically Pd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄, Ni(acac)₂) | wikipedia.orgorganic-chemistry.org |
| Substrates | Aryl, vinyl, allyl, alkynyl halides or triflates | wikipedia.org |
| Advantages | High reactivity, broad functional group tolerance, effective for complex intermediates | wikipedia.orgorgsyn.org |
| Conditions | Often mild, with brominated substrates reacting efficiently at room temperature | organic-chemistry.org |
While the goal is typically a cross-coupling reaction, homo-coupling, where two molecules of the same organohalide couple to form a symmetrical biaryl, can occur as a significant side reaction or be employed intentionally. The Ullmann reaction, traditionally using copper, is a classic example. nih.gov
Modern methods often use palladium or nickel catalysts. For instance, 2-bromopyridines can undergo homo-coupling in the presence of a catalytic amount of NiBr₂(PPh₃)₂ with zinc and tetraethylammonium (B1195904) iodide to produce 2,2'-bipyridines. researchgate.net Similarly, palladium-catalyzed systems, particularly under microwave irradiation, have been investigated for both Suzuki-Miyaura cross-coupling and Ullmann-type homo-coupling of 2-halopyridines. nih.gov While not a direct route to the asymmetrically substituted this compound, understanding and controlling the conditions that favor or suppress homo-coupling is critical for optimizing the desired cross-coupling reaction. nih.gov
The palladium-catalyzed α-arylation of carbonyl compounds, including esters, is a powerful method for forming a C-C bond between an aromatic ring and the α-carbon of an ester. orgsyn.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an ester enolate. organic-chemistry.org While not a direct method for synthesizing the this compound core itself, it is a key strategy for creating derivatives.
For example, a related compound, 2-Bromo-5-fluoropyridine, has been employed in a palladium-catalyzed α-arylation of esters to synthesize 4-pyridylcarboxypiperidines. chemicalbook.com The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand (often bulky and electron-rich), and a strong base (like LiHMDS or LiNCy₂) to generate the ester enolate. orgsyn.orgorganic-chemistry.org This methodology could be applied to synthesize derivatives where an ester-containing side chain is attached to the phenyl ring of this compound, or where a pyridyl-containing ester is arylated.
Homo-Coupling Reactions
Grignard Reagent-Mediated Arylation
The introduction of an aryl group onto a pyridine scaffold using an organomagnesium compound, or Grignard reagent, is a fundamental C-C bond-forming reaction. This approach can be applied to the synthesis of phenylpyridines from bromopyridine precursors. The reaction of an aliphatic Grignard reagent with a bromopyridine often results in low yields of the corresponding alkylpyridine. rsc.org However, the efficiency of this substitution can be enhanced by the presence of a catalyst, such as cobalt(II) chloride. rsc.org A competing exchange reaction can also occur, leading to the formation of a pyridylmagnesium halide. rsc.org
A more modern and efficient method involves the use of iPrMgCl·LiCl, which facilitates a Br/Mg exchange reaction. This reagent effectively converts functionalized aryl and heteroaryl bromides into their corresponding Grignard reagents under mild conditions, which can then react with various electrophiles. organic-chemistry.org For instance, 2,5-dibromopyridine can be selectively converted into 2-bromo-5-formyl-pyridine by first performing a Grignard reaction with a reagent like isopropylmagnesium chloride, followed by quenching with dimethylformamide (DMF). google.com This demonstrates the principle of selectively reacting one bromine atom in the presence of another to generate a functionalized bromopyridine derivative.
Radical Coupling Reactions with Bromopyridines
Transition-metal-free approaches offer an alternative to traditional cross-coupling methods. One such strategy involves the radical coupling of bromopyridines with Grignard reagents, promoted by purple light. organic-chemistry.org This method is effective for coupling 2- or 4-bromopyridines with a wide range of Grignard reagents, including primary and secondary alkyl, aryl, and heteroaryl variants, to produce substituted pyridines and 2,2′-bipyridines. The reaction is initiated by a single electron transfer (SET) from the Grignard reagent to the bromopyridine, stimulated by the light. organic-chemistry.orgresearchgate.net This process circumvents the need for transition metal catalysts, offering a potentially more sustainable and cost-effective synthetic route. organic-chemistry.org
| Halopyridine | Grignard Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Bromopyridine | Aryl Grignard Reagent | Purple Light | Arylpyridine | organic-chemistry.org |
| 4-Bromopyridine | Alkyl Grignard Reagent | Purple Light | Alkylpyridine | organic-chemistry.org |
| Bromopyridines | Pyridyl Grignard Reagent | Purple Light | 2,2′-Bipyridine | organic-chemistry.org |
Dearomative Alkylation Strategies
Dearomatization reactions provide a powerful method for converting flat, aromatic precursors into complex, three-dimensional saturated or partially saturated heterocycles. researcher.lifenih.gov These strategies are crucial for accessing valuable scaffolds like piperidines and dihydropyridines from abundant pyridine feedstocks. nih.govnih.gov
A prominent strategy involves the enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents, often catalyzed by a chiral copper(I) complex. nih.govresearchgate.net This methodology typically requires the in situ formation of activated N-acylpyridinium salts, which are then susceptible to nucleophilic attack by the organomagnesium reagent. nih.govresearchgate.net This approach allows for the direct synthesis of chiral dihydro-4-pyridones with high yields and enantioselectivity. nih.govresearchgate.net While many examples focus on substrates like 4-methoxypyridine, the underlying principle of activating the pyridine ring towards nucleophilic addition by a Grignard reagent is a general and powerful concept in pyridine functionalization. nih.govresearchgate.net
Another approach is the dearomative 1,2-hydrosilylation of pyridines, catalyzed by iridium(I), which generates N-silyl enamines. acs.org These intermediates can then act as nucleophiles in subsequent reactions, such as palladium-catalyzed asymmetric allylic alkylation, enabling the synthesis of enantioenriched C-3-substituted tetrahydropyridines. acs.org
| Pyridine Substrate Type | Nucleophile | Catalyst/Mediator | Key Transformation | Product Type | Reference |
|---|---|---|---|---|---|
| In situ-formed N-acylpyridinium salts | Alkyl Grignard Reagents | Chiral Copper(I) complex | Enantioselective dearomative alkylation | Chiral dihydro-4-pyridones | nih.govresearchgate.net |
| 3-Phenylpyridine | Nucleophiles from olefin precursors | Cu(I) catalyst | Asymmetric dearomatization | Piperidines | nih.gov |
| Substituted Pyridines | Hydrosilane (HSiMe(OSiMe3)2) | Iridium(I) catalyst | Dearomative 1,2-hydrosilylation | N-silyl enamines | acs.org |
Derivatization Strategies from Precursors
The compound this compound serves as a versatile precursor for the synthesis of more elaborate structures. The bromine atom at the C-2 position is a key functional group that enables a wide range of cross-coupling and substitution reactions.
Formation of Substituted Pyridine Systems
The bromo group in this compound can be readily replaced to introduce a variety of substituents. Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose. For example, Negishi coupling, which pairs an organozinc reagent with an organic halide, can be used to arylate or alkylate the 2-position. The coupling of 2-substituted-5-bromopyridines with organozinc chlorides is a key strategy for constructing diverse molecular structures, such as those found in liquid crystals. ohiolink.edu
Furthermore, ruthenium(II)-catalyzed domino reactions provide a pathway from 2-bromopyridines to highly substituted, heteroarylated 2-pyridones. mdpi.com This transformation involves the formation of multiple C–O, C–N, and C–C bonds in a single process. It has been observed that 2-bromopyridines bearing electron-withdrawing groups tend to be more effective substrates in these reactions than those with electron-donating groups. mdpi.com
Preparation of 2,2′-Bipyridines and Terpyridines
The 2,2′-bipyridine and terpyridine motifs are ubiquitous as ligands in coordination chemistry and as building blocks for supramolecular assemblies and functional materials. organic-chemistry.orgacs.org The compound this compound is an ideal starting material for synthesizing phenyl-substituted versions of these important ligand systems.
Several cross-coupling methodologies are employed for this purpose:
Negishi Coupling : This reaction involves coupling an organozinc pyridyl reagent with a 2-bromopyridine, catalyzed by a palladium complex such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This method is efficient for both 2-bromo- and the less reactive 2-chloropyridines and tolerates various functional groups. organic-chemistry.org Coupling this compound with a 2-pyridylzinc reagent would yield 5-phenyl-2,2′-bipyridine.
Stille Coupling : This method utilizes an organotin reagent. For example, reacting 2-bromo-5-methylpyridine (B20793) with 2,6-bis(trimethyltin)pyridine in the presence of a palladium catalyst is an effective route to terpyridine synthesis. mdpi.comcmu.edu By analogy, this compound could be used to generate phenyl-substituted bipyridines and terpyridines.
Suzuki Coupling : This popular reaction uses a boronic acid or ester as the coupling partner. The coupling of 2-pyridineboronic acid esters with bromopyridines, catalyzed by palladium complexes like PdCl₂(PPh₃)₂, provides 2,2′-bipyridine products in good yields. mdpi.com
Sulfur-Mediated Coupling : A transition-metal-free alternative involves the reaction of pyridylsulfonium salts with lithiated pyridines or Grignard reagents. chemrxiv.orgacs.org This modular approach allows for the selective introduction of functional groups and the synthesis of unsymmetrical bipyridines. chemrxiv.org
| Method | Organometallic Reagent | Catalyst (Typical) | Key Features | Reference |
|---|---|---|---|---|
| Negishi | Organozinc (e.g., 2-Pyridylzinc bromide) | Pd(PPh₃)₄ | Mild conditions, good functional group tolerance. | organic-chemistry.orgresearchgate.net |
| Stille | Organotin (e.g., 2-Stannylpyridine) | PdCl₂(PPh₃)₂ | Effective but uses toxic tin reagents. | mdpi.comcmu.edu |
| Suzuki | Organoboron (e.g., 2-Pyridylboronic acid) | PdCl₂(PPh₃)₂ | Uses stable, often commercially available boronic acids. | mdpi.com |
| Sulfur-Mediated | Organolithium or Grignard Reagent | None (Transition-Metal-Free) | Modular route for unsymmetrical products. | chemrxiv.orgacs.org |
Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 Phenylpyridine
Role of Bromine Substituent in Influencing Reactivity
The bromine atom at the C-2 position of the pyridine (B92270) ring is a critical functional group that significantly influences the molecule's reactivity. cymitquimica.com As a halogen, bromine is an electron-withdrawing group, which decreases the electron density of the pyridine ring. This electronic effect, combined with its position adjacent to the ring nitrogen, makes the C-2 carbon atom particularly susceptible to nucleophilic attack.
Furthermore, the bromide ion is an excellent leaving group, a property that is fundamental to its role in both nucleophilic substitution and metal-catalyzed cross-coupling reactions. mdpi.com This characteristic allows for the facile replacement of the bromine atom with a wide variety of other functional groups, making 2-Bromo-5-phenylpyridine a valuable and versatile building block in the synthesis of more complex molecules. cymitquimica.comlookchem.com
Nucleophilic Substitution Reactions
The presence of the bromine atom at the activated 2-position facilitates nucleophilic aromatic substitution (SNAr) reactions. cymitquimica.com In these reactions, a nucleophile attacks the electron-deficient carbon atom bearing the bromine, leading to the formation of a substitution product. The reaction typically proceeds through a stepwise mechanism involving a negatively charged intermediate known as a Meisenheimer complex, although concerted mechanisms have also been considered. acs.org The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyridine ring and the adjacent nitrogen atom.
A plausible mechanistic pathway involves the nucleophilic attack on the C-2 carbon, followed by the departure of the bromide leaving group to restore the aromaticity of the pyridine ring. mdpi.com This reactivity allows for the introduction of various nucleophiles, such as amines or thiols, at the 2-position of the 5-phenylpyridine scaffold.
Cross-Coupling Reactions
This compound is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. cymitquimica.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the 2-position readily undergoes oxidative addition to low-valent metal catalysts, such as palladium(0), which is the crucial first step in most cross-coupling catalytic cycles. researchgate.net
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions involving this compound. This reaction pairs the bromopyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. beilstein-journals.org This method is highly efficient for creating a new carbon-carbon bond at the 2-position. For instance, the reaction of this compound with phenylboronic acid yields 2,5-diphenylpyridine. lookchem.com The general utility of this reaction for 2-bromopyridines is well-established, providing access to a wide range of biaryl and heteroaryl compounds. sigmaaldrich.com
The catalytic cycle for the Suzuki reaction involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the C-Br bond of this compound to form a palladium(II) complex.
Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex from an activated boronate species, which is formed by the reaction of the boronic acid with the base.
Reductive Elimination : The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |
|---|---|---|---|---|---|
| 2-Bromo-5-fluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Fluoro-2-phenylpyridine | sigmaaldrich.com |
The Sonogashira reaction is another key transformation for this compound, enabling the formation of a C(sp²)-C(sp) bond. This reaction involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by a palladium complex, and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing arylalkynes, which are important intermediates in medicinal chemistry and materials science. scirp.orgmdpi.com
The mechanism generally involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the palladium center to yield the 2-alkynyl-5-phenylpyridine product and regenerate the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed. wikipedia.org
| Aryl Halide | Alkyne Partner | Catalyst | Co-catalyst | Base/Solvent | Reference |
|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N/DMF | scirp.org |
Beyond Suzuki and Sonogashira reactions, this compound can participate in other important metal-catalyzed transformations.
Negishi Coupling : This reaction involves the coupling of the bromopyridine with an organozinc reagent. A modified Negishi protocol using tetrakis(triphenylphosphine)palladium(0) as the catalyst has been effectively used for synthesizing substituted 2,2'-bipyridines from 2-bromopyridine (B144113) precursors. researchgate.net This demonstrates a viable route for creating bipyridine structures starting from this compound.
Coupling with Organobismuth Reagents : Palladium-catalyzed couplings of chloropyridines and iodopyridines with triarylbismuth reagents have been described. lookchem.com This methodology is atom-economic and represents another pathway for the arylation of halo-pyridines, a reaction type in which this compound would be a suitable substrate. lookchem.com
| Reaction Type | Substrate | Coupling Partner | Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| Negishi Coupling | 2-Bromopyridine | Organozinc Halide | Pd(PPh₃)₄ | Substituted Bipyridine | researchgate.net |
| Bismuth Coupling | Iodo/Chloropyridine | Triarylbismuth | Palladium Catalyst | Arylpyridine | lookchem.com |
Sonogashira Coupling and Alkyne Functionalization
Dearomatization Reactions of the Pyridine Core
Dearomatization reactions transform flat, aromatic compounds into three-dimensional saturated or partially saturated structures, which is of great interest in medicinal chemistry. However, these reactions are thermodynamically challenging due to the significant loss of aromatic stabilization energy. acs.org
The dearomatization of the pyridine ring in this compound requires specific and highly reactive reagents or catalytic systems. acs.org General strategies for pyridine dearomatization that could potentially be applied include:
Nucleophilic Addition : The addition of highly reactive organometallic nucleophiles (e.g., organolithium or Grignard reagents) can lead to 1,2- or 1,4-dihydropyridine (B1200194) derivatives.
Catalytic Hydrogenation/Reduction : While complete reduction is possible, partial reduction to di- or tetrahydropyridines often requires specialized catalysts to control selectivity.
Cycloaddition Reactions : The pyridine ring can act as a diene or dienophile in cycloaddition reactions, although this is less common and often requires activation. acs.org
The substituents on the pyridine ring can influence the feasibility and outcome of these reactions. For instance, in some catalytic dearomatization processes like hydroboration, substitution at the 2-position can sterically hinder the approach of the catalyst, potentially impeding the reaction. acs.org
Nucleophilic Additions (1,2- and 1,4-)
Due to the resonance stabilization of the pyridine ring, direct nucleophilic additions (both 1,2- and 1,4-) to N-heteroarenes like this compound are not easily achieved under mild conditions. acs.org The bromine substituent, however, makes the compound amenable to nucleophilic substitution reactions. cymitquimica.com Overcoming the inherent stability of the aromatic core often requires activation, for instance, through the formation of N-oxides or the use of transition metal catalysts. acs.orgorganic-chemistry.org These activated intermediates are more susceptible to attack by nucleophiles.
Asymmetric Dearomative Reactions
Asymmetric dearomatization represents a powerful strategy for the synthesis of complex, three-dimensional molecules from flat, aromatic precursors. In the context of pyridine derivatives, these reactions are often catalyzed by transition metals. acs.org For instance, a three-component reaction involving N-heteroarenes, allenoates, and methyleneindolinones, catalyzed by a chiral N,N'-dioxide/metal complex, can lead to the formation of chiral polycyclic N-heterocycles with high enantioselectivity. chinesechemsoc.org This process involves a nucleophilic addition followed by a dearomative [4+2] cycloaddition and isomerization cascade. chinesechemsoc.org While specific examples involving this compound are not detailed in the provided sources, the general principles of asymmetric dearomatization of pyridines are well-established.
Reductive Functionalization
Visible-light-induced reductive dearomatization has emerged as a method for the functionalization of nonactivated arenes. chinesechemsoc.org This approach can be used for difunctionalization reactions, which are otherwise challenging due to competing protonation and rearomatization processes. chinesechemsoc.org One strategy involves a radical-polar crossover cascade, which can be applied to the dearomative difunctionalization of nonactivated arenes with CO2. chinesechemsoc.org
Pyridine N-Oxide Mediated Transformations
The N-oxidation of pyridines is a common strategy to enhance their reactivity. researchgate.netbme.hu Pyridine N-oxides can be synthesized from the corresponding pyridines using various oxidizing agents. bme.hu These N-oxides are more susceptible to transformations such as nucleophilic attack. For example, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride (B1165640), can yield 2-substituted pyridines. organic-chemistry.org The Polonovski rearrangement is another key reaction of pyridine N-oxides, typically involving reaction with acetic anhydride to produce 2-acetoxy or 2-hydroxypyridines. bme.hu
Ruthenium-Mediated Domino Reactions for Pyridone Synthesis
A novel method for synthesizing 2-pyridones involves a ruthenium-mediated domino reaction starting from 2-bromopyridines. nih.govmdpi.com This process utilizes a Ru(II)–KOPiv–Na2CO3 catalytic system and proceeds through a proposed mechanism involving oxygen incorporation, a Buchwald-Hartwig-type reaction, and C-H bond activation. nih.govmdpi.com The reaction of 2-bromopyridines under these conditions can lead to the formation of multi-heteroarylated 2-pyridone products. nih.govmdpi.com
The reaction conditions and outcomes for various substituted 2-bromopyridines in this ruthenium-catalyzed pyridone synthesis are summarized below:
| Starting Material | Product(s) | Yield (%) |
| 2-bromo-3-methylpyridine | Mixture of mono- and di-pyridyl substituted 2-pyridones | Not specified |
| 2-bromo-5-trifluoromethylpyridine | Monopyridyl substituted 2-pyridone | 57 |
| 2-bromo-4-trifluoromethylpyridine | Pyridyl-disubstituted 2-pyridone | 38 |
| 2-bromo-3-cyanopyridine | Monopyridyl substituted 2-pyridone | 42 |
| 2-bromo-4-methylpyridine | Mixture of di- and tri-pyridyl substituted 2-pyridones | 15 and 32 |
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity and stereoselectivity are crucial aspects of the chemical reactions involving this compound. masterorganicchemistry.com In Suzuki cross-coupling reactions of dibromopyridines, for example, the reaction often occurs regioselectively at the 2-position. researchgate.net This selectivity is attributed to the differing electrophilic character of the C-Br bonds. researchgate.net
In asymmetric dearomative reactions, the use of chiral catalysts is key to achieving high stereoselectivity, leading to the preferential formation of one enantiomer over the other. chinesechemsoc.org The choice of catalyst and reaction conditions can significantly influence both the regioselectivity and stereoselectivity of the outcome. chinesechemsoc.orgresearchgate.net
Advanced Applications and Functional Materials Derived from 2 Bromo 5 Phenylpyridine
Ligand Design in Coordination Chemistry
In coordination chemistry, the design of ligands is crucial as they dictate the electronic and steric properties of the resulting metal complexes, thereby controlling their functionality. orientjchem.org The 2-phenylpyridine (B120327) moiety, which is the core of 2-bromo-5-phenylpyridine, is a classic bidentate ligand used in the synthesis of organometallic complexes, particularly with heavy metals like iridium and platinum. The bromine atom on the pyridine (B92270) ring serves as a convenient synthetic handle for further functionalization, allowing for the fine-tuning of ligand properties through cross-coupling reactions.
Synthesis of Phosphorescent Emitters in Organic Light-Emitting Diodes (OLEDs)
Phosphorescent OLEDs (PHOLEDs) utilize metal-organic complexes that can harvest both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. uni-regensburg.desci-hub.se Iridium(III) complexes containing cyclometalated 2-phenylpyridine ligands are among the most successful and widely studied phosphorescent emitters. sci-hub.seresearchgate.net
The compound this compound and its isomers are key starting materials in the synthesis of these emitters. For instance, the compound fac-Tris(5'-bromo-2-phenylpyridine)iridium has been used as a precursor that can undergo further modification. uni-regensburg.de The bromine atoms can be substituted via reactions like the Buchwald-Hartwig coupling to introduce new functional groups, thereby tuning the emission color and performance of the final OLED device. uni-regensburg.de
In a typical synthetic approach, a bromo-substituted phenylpyridine ligand is reacted with an iridium salt, such as iridium(III) chloride, to form a cyclometalated iridium dimer. This dimer is then reacted with additional ligands to yield the final, highly phosphorescent monomeric complex. sci-hub.se The strategic placement of substituents on the phenylpyridine scaffold allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex, which in turn determines its photophysical properties, including emission wavelength and quantum yield. researchgate.net
Metal Chelating Properties and Complexes
The 2-phenylpyridine framework is an excellent chelating agent for transition metals. The nitrogen atom of the pyridine ring and an ortho-carbon of the phenyl ring coordinate to the metal center, forming a stable five-membered ring. This cyclometalation is a hallmark of ligands used in phosphorescent emitters. nih.govacs.org
The versatility of this compound allows it to be incorporated into more complex, multidentate ligand systems. Through reactions like the Suzuki-Miyaura cross-coupling, the bromo group can be replaced with other aromatic or heterocyclic units, effectively extending the ligand structure. nih.govacs.org This strategy has been employed to create sophisticated tetradentate and even hexadentate ligands designed to encapsulate a metal ion fully. nih.govacs.org These multi-dentate ligands can enhance the stability and photophysical performance of the resulting metal complexes by creating a more rigid and protected coordination environment for the metal center. acs.org
Building Block for Specialty Chemicals and Advanced Materials
Beyond coordination chemistry, this compound serves as a fundamental building block for a range of advanced materials and specialty chemicals. Its utility stems from the reactivity of the bromo-substituent, which allows for its integration into larger molecular and macromolecular structures through various organic coupling reactions.
Polymers and Nanocomposites
Bromo-aromatic compounds are valuable monomers for synthesizing conjugated polymers via cross-coupling polymerization methods. While specific examples detailing the polymerization of this compound are not widespread, its structure is analogous to monomers used in creating advanced polymers for various applications. For example, pyridine-containing polymers have been investigated for their potential as antibacterial agents. researchgate.net The incorporation of the phenylpyridine unit into a polymer backbone could imbue the resulting material with unique photoluminescent or electronic properties, making it a candidate for sensory applications or as a component in nanocomposites.
Organic Electronics
The field of organic electronics relies on a library of semiconducting small molecules and polymers for fabricating devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). tcichemicals.com Heterocyclic compounds, particularly those containing pyridine and thiophene, are central to the design of these materials. tcichemicals.com Chemical suppliers for the organic electronics industry list this compound and its isomers as key building blocks, highlighting their role in the synthesis of materials for OLEDs and other electronic applications. tcichemicals.combldpharm.comsunatech.com The phenylpyridine core contributes to the charge transport properties and morphological stability of thin films, which are critical for device performance.
Scaffold in Drug Discovery and Medicinal Chemistry
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds for biological screening. The pyridine ring is a privileged scaffold, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable metabolic stability. researchgate.net
The 2-phenylpyridine scaffold is a subject of interest in drug discovery. Research has demonstrated that phenylpyridine derivatives can serve as precursors to more complex molecular architectures with potential therapeutic applications. For example, the hydrogenation of the phenylpyridine core to form the corresponding phenylpiperidine structure has been explored. nih.gov This transformation was a key step in the development of selective serotonin (B10506) 5-HT2A receptor agonists, where the resulting phenylpiperidine compounds were evaluated for their biological activity. nih.gov The initial this compound structure provides a defined three-dimensional arrangement and a reactive handle (the bromine atom) for synthetic elaboration, making it a valuable starting point for discovering new drug candidates. researchgate.net
Development of Pharmaceutical Intermediates
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals. lookchem.combldpharm.com Its utility stems from its bifunctional nature: the bromo substituent is readily displaced or engaged in cross-coupling reactions, while the phenyl-pyridine scaffold provides a core structure found in many biologically active molecules. This allows for the construction of complex molecular architectures designed to interact with specific biological targets. lookchem.com
The compound serves as a foundational element for creating more elaborate molecules. For instance, it is a precursor in the synthesis of other substituted phenylpyridines, which are then carried forward through multi-step syntheses to produce active pharmaceutical ingredients. chemsrc.com The reactivity of the C-Br bond is central to its function, enabling transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce new functional groups and build molecular complexity.
Table 1: Synthetic Transformations of this compound
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Terphenyl derivatives | chemsrc.com |
| Sonogashira Coupling | 3-Ethynylpyridine (B57287) | Pyridinyl-ethynyl-phenylpyridines | acs.org |
Design of Bioactive Compounds
The structural framework of this compound is integral to the design of various bioactive compounds. Its derivatives have been investigated for a range of biological activities, attributed to the ability of the phenylpyridine core to mimic structures of known biological importance.
One key application is in the synthesis of heterocyclic compounds. For example, it can be used to prepare precursors for nitrogen-containing heterocycles, which are crucial components in many pharmaceutical agents. A notable example is its use in a palladium-catalyzed Sonogashira coupling reaction with 3-ethynylpyridine to produce 2-(Pyridineethynyl)-5-phenylpyridine. acs.org This transformation highlights the role of this compound as a versatile synthon for creating extended, conjugated systems with potential applications in medicinal chemistry and materials science. acs.org
Potential for Antipsychotic and Anticancer Drugs
Research has identified this compound as a valuable intermediate for developing potential antipsychotic and anticancer drugs. lookchem.com The phenylpyridine scaffold is a common feature in molecules targeting the central nervous system, and its derivatives are explored for their ability to modulate neurotransmitter receptors. While specific clinical candidates derived directly from this compound are not extensively detailed in the reviewed literature, its role as a precursor is established. lookchem.comresearchgate.net The development of novel antipsychotics often involves modifying core heterocyclic structures like phenylpyridine to optimize binding to dopamine (B1211576) and serotonin receptors. mdpi.comnih.gov
In oncology, the structural similarity of some this compound derivatives to known mutagens suggests a potential for anticancer activity. The strategy involves designing molecules that can target pathways essential for tumor growth, such as inhibiting specific kinases. The development of pyrimidine-2,4-diamine analogues and other heterocyclic compounds as anticancer agents that induce cell cycle arrest and senescence underscores the importance of such foundational scaffolds in cancer drug discovery. nih.gov
Neuroprotective Drug Candidates
The search for treatments for neurodegenerative disorders has led to the investigation of various small molecules for their neuroprotective effects. mdpi.com Compounds that can protect neurons from apoptosis or oxidative stress are of significant interest. For instance, the P7C3 class of neuroprotective chemicals, which are aminopropyl carbazoles, have been shown to protect both developing and mature neurons in models of neurogenesis and Parkinson's disease. acs.org While not a direct derivative, the core of some neuroprotective agents features a 2-pyridyl group, a structure related to this compound. acs.org
Furthermore, research into neuroprotective agents has explored compounds that inhibit DNA polymerase-β, an enzyme involved in neuronal death pathways triggered by stressors like β-amyloid. researchgate.net Other studies have focused on diarylheptanoid derivatives that show dual inhibition of β-amyloid aggregation and histone deacetylases, and also exhibit neuroprotective effects against oxidative stress in neuronal cell lines. frontiersin.org Fiscalin derivatives have also been identified as having promising neuroprotective effects against cytotoxicity induced by MPP+ and iron (III) in SH-SY5Y cells, an in vitro model used for studying neurodegenerative diseases. mdpi.com
Bromodomain Ligands
Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression. google.com They have emerged as important therapeutic targets, particularly in cancer and inflammatory diseases. google.com Inhibitors of the Bromo and Extra Terminal (BET) family of bromodomain-containing proteins (BRD2, BRD3, BRD4, and BRDT) are of particular interest. google.com
The design of potent and selective bromodomain inhibitors often involves creating ligands that can fit into the acetyl-lysine binding pocket. While the direct synthesis of a bromodomain ligand from this compound is not explicitly detailed in the provided search results, the structures of many inhibitors feature complex heterocyclic systems. For example, the inhibitor CCD-956, which binds to the first bromodomain of human BRDT, is a complex molecule containing a 5-phenylpyridine-2-carboxamide moiety, highlighting the relevance of the phenylpyridine scaffold in this area. rcsb.org
Table 2: Examples of Bromodomain-Containing Proteins and Inhibitor Scaffolds
| Protein Target | Inhibitor/Ligand Scaffold Type | Relevance | Reference |
|---|---|---|---|
| BRD4 | Naphthyridinone derivatives | Shows low-nanomolar, selective, and cell-permeable inhibition. | rcsb.org |
| BRDT | Phenylpyridine-2-carboxamide derivatives | Binds to the first bromodomain (BD1) of BRDT. | rcsb.org |
Inhibitors of Prion Replication
Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of an abnormal isoform of the prion protein (PrPSc). nih.gov One therapeutic strategy is to identify small molecules that inhibit the conversion of the normal cellular prion protein (PrPC) to the pathogenic PrPSc form. nih.gov Structure-based drug design has been employed to find molecules that mimic dominant negative PrPC mutants, which are known to inhibit this conversion. nih.gov
A computational search for molecules mimicking a four-residue epitope on PrPC responsible for dominant negative inhibition led to the identification of several potential candidates. nih.gov Among the compounds tested, Cp-60 (2-amino-6-[(2-aminophenyl)thio]-4-(2-furyl)pyridine-3,5-dicarbonitrile) was found to inhibit PrPSc formation in scrapie-infected mouse neuroblastoma cells in a dose-dependent manner with low toxicity. nih.gov Although Cp-60 is not a direct derivative of this compound, its pyridine core demonstrates the utility of this heterocyclic structure in the design of anti-prion agents. nih.gov
Supramolecular Chemistry and Self-Assembly Processes
The rigid, planar structure of the phenylpyridine scaffold makes this compound and its derivatives excellent candidates for applications in supramolecular chemistry. These molecules can participate in programmed self-assembly processes to form larger, well-defined architectures. lookchem.com
Derivatives of this compound have been studied for their ability to self-assemble into dinuclear helicates upon coordination with transition-metal ions. lookchem.com The substituents on the ligand structure were found to significantly influence the composition and stereoselectivity of the resulting helicates. lookchem.com In another example, this compound was used to synthesize 2-(Pyridineethynyl)-5-phenylpyridine, a component designed for creating halogen-bonded supramolecular parallelograms. acs.org This work demonstrates how the compound can be used to build specific shapes and assemblies at the molecular level through non-covalent interactions. acs.org
Halogen-Bonded Systems
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophile. acs.org The bromine atom in this compound can be leveraged to synthesize more complex molecules capable of forming these directed interactions.
A key strategy involves using this compound as a precursor in palladium-catalyzed coupling reactions. nih.govacs.org For instance, it can be coupled with 3-ethynylpyridine to produce 5-phenyl-2-(pyridin-3-ylethynyl)pyridine in high yield. nih.govacs.org This resulting dipyridyl molecule is designed to act as a halogen bond acceptor.
Researchers have demonstrated the formation of discrete, parallelogram-shaped supramolecular macrocycles through the cocrystallization of such dipyridyl derivatives with complementary bis(iodo)alkynes, which act as halogen bond donors. nih.govacs.org In one example, a 2:2 cocrystal was formed between 1,2-bis(iodoethynyl)-4,5-difluorobenzene and a dipyridyl, held together by four halogen bonds. acs.org The resulting structure is a parallelogram where the I–N separations are significantly shorter than the sum of the van der Waals radii, indicating strong halogen bonds. acs.org The near-linear angles of the C–I···N bonds further confirm the directional and robust nature of these interactions. acs.org
Structural Parameters of a 2:2 Halogen-Bonded Parallelogram
| Interaction | I–N Separation (Å) | % of van der Waals Radii Sum | C–I···N Angle (°) | Reference |
|---|---|---|---|---|
| I1···N1 | 2.733(4) | 77% | 174.28(19) | acs.org |
| I2···N2 | 2.776(5) | 79% | 176.57(18) | acs.org |
Dinuclear Helicates and Stereoselectivity
Derivatives of this compound are also crucial in the synthesis of ligands for metallosupramolecular chemistry. Specifically, it serves as a building block for complex bis(bipyridine) ligands, such as those based on a BINOL (2,2'-dihydroxy-1,1'-binaphthyl) core. researchgate.net These chiral ligands can undergo self-assembly processes upon coordination with suitable metal ions. researchgate.netlookchem.com
When these enantiomerically pure ligands coordinate to late-transition-metal ions, they can form specific metallosupramolecular aggregates. researchgate.net For example, with silver(I) and copper(I) ions, they have been shown to form D(2)-symmetric dinuclear double-stranded helicates. researchgate.net With iron(II) ions, they assemble into D(3)-symmetric dinuclear triple-stranded helicates. researchgate.net
A significant finding in this area is that substituents at the periphery of the ligand structure have a pronounced effect on the self-assembly process. researchgate.netlookchem.com These substituents influence the final composition of the helicates, the stereoselectivity of their formation, and their resulting electronic and redox properties. researchgate.netlookchem.com This high degree of control allows for the fine-tuning of the properties of the resulting supramolecular structures for specific applications.
Isotopic Labeling Strategies
Isotopically labeled compounds are indispensable tools in pharmaceutical and agrochemical research, particularly for mechanistic and metabolic studies. chemrxiv.org Recent advances have provided novel strategies for incorporating stable isotopes such as ¹⁵N, ¹³C, and ²H into pyridine-containing molecules, with methods applicable to derivatives of this compound.
Nitrogen Isotope Exchange for Pyridines
A significant challenge in synthetic chemistry has been the direct isotopic exchange of atoms within a heterocyclic core. nih.gov A recently developed method enables the conversion of ¹⁴N-pyridines into their ¹⁵N-isotopologs through a ring-opening and ring-closure sequence. nih.govnih.gov This process avoids the need for multi-step de novo synthesis. chemrxiv.org
The general strategy is as follows:
Activation: The pyridine nitrogen atom is activated, for example, by triflylation with triflic anhydride (B1165640) (Tf₂O). nih.govchemrxiv.org For 2-substituted pyridines like 2-phenylpyridine, this step is highly effective. nih.gov
Ring-Opening: The activated pyridine ring is opened by a nucleophile, such as dibenzylamine, to form a Zincke imine intermediate. chemrxiv.orgnih.gov This intermediate can often be isolated via precipitation. nih.gov
Ring-Closure: The Zincke imine is then treated with a source of ¹⁵N, such as commercially available ¹⁵NH₄Cl, to close the ring, thereby incorporating the ¹⁵N isotope into the pyridine core. chemrxiv.orgnih.gov The addition of a weak base like sodium acetate (B1210297) (NaOAc) can improve the yield of the final ¹⁵N-labeled pyridine. chemrxiv.org
This method is robust, applicable to a wide variety of substituted pyridines, and typically achieves excellent levels of ¹⁵N-incorporation, often exceeding 95%. nih.gov
General Protocol for ¹⁴N → ¹⁵N Isotopic Exchange of Pyridines
| Step | Description | Key Reagents | Reference |
|---|---|---|---|
| 1. Activation | The pyridine nitrogen is activated to facilitate nucleophilic attack. | Triflic anhydride (Tf₂O), Collidine | nih.govchemrxiv.org |
| 2. Ring-Opening | The activated ring is opened to form a Zincke imine intermediate. | Dibenzylamine or other secondary amines | chemrxiv.orgnih.gov |
| 3. Ring-Closing | The intermediate is recyclized with a labeled nitrogen source. | ¹⁵NH₄Cl, Sodium Acetate (NaOAc) | chemrxiv.orgnih.gov |
Incorporation of Multiple Isotopes (e.g., ¹³C, ²H)
The Zincke imine intermediate formed during the nitrogen exchange process is also a versatile platform for incorporating other isotopes. nih.gov This allows for the synthesis of higher mass isotopologues, which are valuable for in vivo ADMET (absorption, distribution, metabolism, excretion, and toxicology) studies. chemrxiv.orgnih.gov
Deuterium (B1214612) (²H) Labeling: The electron-rich C3 and C5 positions of the Zincke imine are susceptible to deuteration. nih.gov By treating the intermediate with a deuterium source prior to the ring-closing step, it is possible to produce pyridine isotopologues containing both ¹⁵N and deuterium (e.g., M+2 or M+3). nih.gov
Carbon-13 (¹³C) Labeling: Furthermore, a "nitrogen-to-carbon" exchange strategy has been developed. researchgate.net This approach allows for the conversion of the pyridine core into a ¹³C-labeled phenyl derivative, opening alternative pathways for multiple isotope labeling on aromatic systems. researchgate.net
These advanced isotopic labeling strategies highlight the versatility of pyridine derivatives in modern chemical synthesis, providing access to complex labeled molecules that are crucial for scientific advancement. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been widely applied to investigate the properties of halogenated bipyridines and related compounds. For 2-bromo-5-phenylpyridine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its optimized geometry, electronic structure, and vibrational frequencies.
Studies on analogous compounds, such as 2-amino-3-bromo-5-phenylpyridine, demonstrate that DFT can effectively model electrostatic potential maps to identify electrophilic and nucleophilic sites. For this compound, the bromine atom and the pyridine (B92270) nitrogen are key sites of interest. Furthermore, the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.
Theoretical investigations on similarly structured molecules, like 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, have utilized DFT to analyze frontier orbital energies and atomic net charges, providing a framework for understanding the electronic characteristics of this compound. ias.ac.in
Table 1: Representative Calculated Electronic Properties for Phenylpyridine Derivatives
| Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~2.1 D | Influences intermolecular interactions and solubility |
Note: The values in this table are representative examples based on DFT calculations for related phenylpyridine structures and serve to illustrate the typical output of such studies.
Predictive Modeling of Reactivity
Computational chemistry offers powerful tools for predicting the reactivity of molecules like this compound. By analyzing its electronic structure, potential reaction pathways can be elucidated. For instance, the electrostatic potential map can highlight regions susceptible to nucleophilic or electrophilic attack.
Predictive modeling has been employed in studies of related compounds. For example, Bayesian optimization has been used for additive screening in the Ni-catalyzed photoredox decarboxylative arylation of 3-bromo-5-phenylpyridine, demonstrating how computational models can accelerate the discovery of optimal reaction conditions. researchgate.net DFT calculations on substituted pyridines have also been used to create a theoretical nucleophilicity scale, which can be used to predict the reactivity of this compound in various reactions. ias.ac.in For 2-amino-3-bromo-5-phenylpyridine, DFT has been proposed as a method to predict reactivity in cross-coupling reactions by analyzing HOMO-LUMO gaps and simulating reaction pathways.
Conformational Analysis
The conformational flexibility of this compound, particularly the torsion angle between the phenyl and pyridine rings, is a key determinant of its physical and chemical properties. Conformational analysis using computational methods can determine the most stable conformations and the energy barriers between them.
Studies on biaryl systems, including the parent 2-phenylpyridine (B120327), have shown that the preferred conformation is often a non-planar arrangement due to steric hindrance between the ortho hydrogens of the two rings. whiterose.ac.uk For 2-phenylpyridine itself, however, a planar conformation is favored due to the absence of one of these steric interactions. whiterose.ac.uk The introduction of a bromine atom at the 2-position of the pyridine ring in this compound would significantly influence this conformational preference due to steric and electronic effects.
In a related compound, 5-(5-bromo-2-methoxyphenyl)-2-fluoropyridine, the dihedral angle between the aromatic rings was found to be 51.39 (5)°. mdpi.com This suggests that this compound is also likely to adopt a twisted conformation. Theoretical calculations can map the potential energy surface as a function of the dihedral angle, providing precise information on the rotational barrier and the geometry of the lowest energy conformer.
Table 2: Representative Conformational Data for Biaryl Systems
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 2.0 |
| 45 | 0.0 |
| 90 | 3.5 |
Note: This table provides illustrative data for a generic biaryl system, demonstrating how relative energies change with the torsion angle between the two aromatic rings.
Electronic Properties and Spectroscopic Correlation
Computational methods are crucial for interpreting experimental spectroscopic data and understanding the underlying electronic properties of this compound. Time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis). acs.org By calculating the energies of electronic transitions, TD-DFT can help assign the absorption bands observed experimentally to specific molecular orbital transitions, such as π-π* and n-π* transitions. synquestlabs.com
Furthermore, DFT calculations of NMR chemical shifts and IR vibrational frequencies can be correlated with experimental spectra to confirm the structure of the molecule and to understand how its electronic environment influences these properties. For instance, theoretical and experimental studies on N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide have demonstrated the utility of this combined approach. doi.org
Mechanistic Insights from Computational Studies
Computational chemistry provides invaluable insights into the mechanisms of reactions involving this compound. By modeling the potential energy surfaces of reaction pathways, transition states can be located, and activation energies can be calculated, offering a detailed picture of how a reaction proceeds.
For example, DFT studies have been used to elucidate the mechanism of the Ru(II)-mediated domino C-O/C-N/C-C bond formation reactions of 2-bromopyridines, proposing a plausible catalytic cycle. mdpi.com Similarly, computational investigations have provided mechanistic details for the deuteration of 2-phenylpyridine, indicating that the reaction proceeds via deprotonation by the dimsyl anion. Another relevant area is the study of "halogen dance" reactions, where a halogen substituent migrates to a different position on an aromatic ring. DFT has been used to model the mechanism of such rearrangements for compounds like 2-bromothiophene, which can provide a framework for understanding similar potential reactions of this compound. whiterose.ac.uk
In the context of cross-coupling reactions, where this compound is a common substrate, DFT can be used to study the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
Green Chemistry Approaches in the Synthesis and Application of 2 Bromo 5 Phenylpyridine
Environmentally Benign Synthetic Protocols
A key focus of green chemistry is the reduction or elimination of hazardous substances, including volatile organic solvents. The development of synthetic protocols in aqueous media and the use of catalytic reactions that generate minimal waste are central to this effort.
The use of water as a solvent is a cornerstone of green chemistry, offering a non-toxic, non-flammable, and inexpensive alternative to conventional organic solvents. The synthesis of 2-Bromo-5-phenylpyridine involves two primary transformations: the bromination of a pyridine (B92270) ring and a cross-coupling reaction to introduce the phenyl group. Research has demonstrated that both steps can be adapted to aqueous environments.
The Sandmeyer reaction, a common method for introducing a bromine atom onto a heterocyclic ring, can be effectively performed in water. For instance, the synthesis of 2-bromopyridine (B144113) from 2-aminopyridine (B139424) is conducted in an aqueous solution of hydrobromic acid. google.com Similarly, 2-bromo-5-chloropyridine (B189627) has been synthesized from 2-amino-5-chloropyridine (B124133) in water using sodium nitrite (B80452) and hydrobromic acid. chemicalbook.com These processes show that the diazotization and subsequent bromination of an amino-pyridine precursor are feasible in aqueous media, avoiding the need for organic solvents.
Furthermore, the crucial carbon-carbon bond-forming step, typically achieved via a Suzuki-Miyaura cross-coupling reaction, has been successfully adapted to water-based systems. nih.gov Protocols have been developed for the palladium-catalyzed coupling of aryl halides with arylboronic acids in pure water or in aqueous mixtures. mdpi.comresearchgate.net Ligand-free palladium systems have also shown high efficiency in water, simplifying the reaction setup and purification. researchgate.net For example, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds efficiently in a 1,4-dioxane (B91453) and water mixture, demonstrating the compatibility of this green approach for synthesizing phenylpyridine scaffolds. mdpi.com
| Reaction Type | Substrates | Catalyst/Reagents | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|
| Bromination (Sandmeyer type) | 2-Aminopyridine | HBr, Br₂, NaNO₂ | Water | Avoids organic solvents for the bromination step. | google.com |
| Suzuki-Miyaura Coupling | 5-Bromo-2-methylpyridin-3-amine, Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/Water | Use of a mixed aqueous system for C-C bond formation. | mdpi.com |
| Suzuki-Miyaura Coupling | Aryl bromides, Arylboronic acids | PdCl₂ or Pd(OAc)₂ (Ligandless) | Water | Ligand-free catalysis in pure water, enhancing green credentials. | researchgate.net |
Decarboxylative coupling reactions have emerged as a powerful and green alternative to traditional cross-coupling methods. rsc.org These reactions utilize carboxylic acids, which are often inexpensive, stable, and more environmentally friendly than the organometallic reagents (like organoboronic acids or organotins) they replace. nih.gov The only byproduct in the ideal case is carbon dioxide, making the process inherently atom-economical and reducing waste.
This strategy can be applied to the synthesis of this compound through two conceptual pathways:
Decarboxylative Bromination: Starting with 5-phenylpyridine-2-carboxylic acid, a bromine atom can be introduced at the C2 position with concomitant extrusion of CO₂. Transition-metal-free methods have been developed for the decarboxylative bromination of electron-rich aromatic and heteroaromatic acids, which could be applicable to this system. rsc.orgnih.gov
Decarboxylative Arylation: Alternatively, starting from a bromopyridine carboxylic acid, the phenyl group can be introduced via a decarboxylative C-H arylation reaction. Photoredox catalysis has enabled the decarboxylation of aryl carboxylic acids to generate aryl radicals under mild conditions, which can then couple with a reaction partner. rsc.orgresearchgate.net
These methods avoid the pre-functionalization steps and potentially toxic reagents associated with traditional cross-couplings, representing a more sustainable synthetic route. gre.ac.uk
| Approach | Conceptual Starting Material | Key Transformation | Advantage | Reference |
|---|---|---|---|---|
| Decarboxylative Bromination | 5-Phenylpyridine-2-carboxylic acid | Direct replacement of -COOH with -Br | Transition-metal-free potential; avoids organometallic reagents. | rsc.orgnih.gov |
| Decarboxylative Arylation | Bromopyridine carboxylic acid + Benzene source | Formation of C-C bond via radical intermediate | Mild conditions using photoredox catalysis; uses carboxylic acid as a stable precursor. | rsc.orgresearchgate.net |
Aqueous Media Reactions
Atom-Economic Reactions
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste. In the context of synthesizing this compound, cross-coupling reactions are pivotal, and improving their atom economy is a key research goal.
A significant advancement in this area is the use of triarylbismuth reagents in palladium-catalyzed cross-coupling reactions. researchgate.net Unlike traditional coupling partners where significant parts of the reagent are discarded as waste (e.g., the boronic acid group in Suzuki coupling), triarylbismuth reagents are considered atom-economic because all three aryl groups can potentially be transferred. researchgate.netresearchgate.net
Studies have shown that palladium-catalyzed couplings of iodo- and chloropyridines with triarylbismuth (BiAr₃) reagents proceed with high reactivity. researchgate.netlookchem.com This methodology allows for the mono-arylation of halopyridines to produce arylpyridines in high yields. The synthesis of this compound could thus be envisioned by coupling a suitable di-halogenated pyridine with a phenylbismuth reagent, where the regioselectivity of the coupling can be controlled. This approach offers a more efficient use of the arylating agent compared to many conventional methods. researchgate.net
| Reaction | Coupling Partners | Catalyst | Key Advantage | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Arylation | Bromopyridines + Triarylbismuths (BiAr₃) | Palladium complexes | High atom economy as all three aryl groups on bismuth are transferable; reduces organometallic waste. | researchgate.net |
| Palladium-Catalyzed Arylation | Iodo/Chloropyridines + Triarylbismuths (BiAr₃) | Palladium complexes | High yields and reactivity with less reactive chloro-pyridines. | researchgate.netresearchgate.net |
Q & A
Q. What applications exist for this compound in supramolecular or materials chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
